

An In-Depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzaldehyde

Cat. No.: B045663

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis, characterization, and application of **2-Fluoro-6-methylbenzaldehyde**. We will delve into its core molecular attributes, plausible synthetic routes, predicted spectroscopic signatures, and its potential as a strategic building block in medicinal chemistry.

Section 1: Core Molecular Attributes

2-Fluoro-6-methylbenzaldehyde is a disubstituted aromatic aldehyde. The presence of a fluorine atom and a methyl group ortho to the aldehyde functionality imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ FO	--INVALID-LINK--
Molecular Weight	138.14 g/mol	--INVALID-LINK--
CAS Number	117752-04-2	--INVALID-LINK--
Canonical SMILES	<chem>CC1=C(C(=CC=C1)F)C=O</chem>	--INVALID-LINK--
InChI Key	BGQBJWPZBBMKEI-UHFFFAOYSA-N	--INVALID-LINK--

Section 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is critical for its effective and safe handling in a laboratory setting.

Property	Value	Source(s)
Appearance	Colorless to yellow liquid	--INVALID-LINK--
Density	1.151 g/mL at 20 °C	--INVALID-LINK--
Refractive Index (n ²⁰ /D)	1.525	--INVALID-LINK--
Storage Temperature	2-8°C	--INVALID-LINK--
GHS Pictogram	GHS07 (Exclamation mark)	--INVALID-LINK--
Hazard Statement(s)	H315: Causes skin irritation	--INVALID-LINK--
Precautionary Statement(s)	P264, P280, P302+P352, P332+P313	--INVALID-LINK--

Section 3: Synthesis and Mechanistic Insights

While multiple routes to substituted benzaldehydes exist, a common and effective method is the selective oxidation of the corresponding methyl group on the toluene precursor. For **2-Fluoro-6-methylbenzaldehyde**, the logical precursor is 2-fluoro-6-methyltoluene. Oxidation using manganese dioxide (MnO₂) in acidic medium is a well-established method for the conversion of benzylic methyl groups to aldehydes, often minimizing over-oxidation to the carboxylic acid.^{[1][2]}

The reaction proceeds via a radical mechanism where MnO₂ acts as the oxidizing agent. The acidic environment facilitates the process. The selectivity for the aldehyde is enhanced because the aldehyde product is typically less reactive than the starting toluene under these conditions and can be removed from the reaction mixture by methods like steam distillation to prevent further oxidation.^[1]

Figure 1: Proposed workflow for the synthesis of **2-Fluoro-6-methylbenzaldehyde**.

Section 4: Spectroscopic Characterization

Disclaimer: Experimental spectroscopic data for **2-Fluoro-6-methylbenzaldehyde** is not readily available in public databases. The following data is predicted based on established principles of NMR and IR spectroscopy and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are influenced by the electronic effects of the aldehyde (electron-withdrawing), fluorine (electron-withdrawing, strong C-F and H-F coupling), and methyl (electron-donating) groups.^{[3][4]}

¹H NMR: The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

¹³C NMR: The carbonyl carbon will appear significantly downfield (~190 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents and C-F coupling. The carbon directly bonded to fluorine (C2) will show a large one-bond C-F coupling constant.^{[5][6]}

Data Type	Predicted Chemical Shift (δ , ppm)	Key Features & Rationale
^1H NMR	~ 10.2	(s, 1H, -CHO): Aldehydic proton, deshielded by the carbonyl group.
$\sim 7.6 - 7.8$	(m, 1H, Ar-H): Aromatic proton para to the fluorine.	
$\sim 7.1 - 7.3$	(m, 2H, Ar-H): Remaining aromatic protons, showing complex splitting.	
~ 2.5	(s, 3H, -CH ₃): Methyl protons.	
^{13}C NMR	~ 191	(d, C=O): Aldehyde carbonyl, doublet due to coupling with ortho-fluorine.
~ 162 (d, $^1\text{JCF} \approx 250$ Hz)	(C-F): Carbon directly bonded to fluorine, large one-bond coupling.	
$\sim 135-140$	(Ar-C): Quaternary aromatic carbons (C1, C6).	
$\sim 125-135$	(Ar-CH): Aromatic methine carbons.	
~ 20	(-CH ₃): Methyl carbon.	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for **2-Fluoro-6-methylbenzaldehyde** are:

- C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde, expected around 1700-1715 cm^{-1} .

- Aldehydic C-H Stretch: Two weak to medium bands are characteristic for the C-H bond of an aldehyde, typically appearing around $2820\text{--}2850\text{ cm}^{-1}$ and $2720\text{--}2750\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Bands appearing just above 3000 cm^{-1} (typically $3050\text{--}3100\text{ cm}^{-1}$).
- C-F Stretch: A strong band in the fingerprint region, typically between $1200\text{--}1250\text{ cm}^{-1}$.

Section 5: Applications in Medicinal Chemistry and Drug Development

Fluorinated organic molecules are of paramount importance in modern drug discovery. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[7] **2-Fluoro-6-methylbenzaldehyde** serves as a versatile building block for introducing the ortho-fluoro-methyl-phenyl motif into larger, more complex molecules.

While direct applications are proprietary, the utility of this structural motif can be inferred from its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This acid is a key building block for an advanced epidermal growth factor receptor (EGFR) inhibitor and for the synthesis of Avacopan, a drug used to treat ANCA-associated vasculitis.[7][8] This strongly suggests that **2-Fluoro-6-methylbenzaldehyde** is a strategic precursor for the synthesis of analogous active pharmaceutical ingredients (APIs).

The aldehyde functionality is highly reactive and serves as a synthetic handle for numerous transformations, including:

- Knoevenagel Condensation: A base-catalyzed reaction with active methylene compounds to form C=C bonds, a cornerstone of drug synthesis.
- Reductive Amination: Conversion to amines for coupling with other fragments.
- Wittig Reaction: Formation of alkenes.
- Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol, respectively.

Figure 2: General mechanism of a Knoevenagel condensation involving **2-Fluoro-6-methylbenzaldehyde**.

Section 6: Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of **2-Fluoro-6-methylbenzaldehyde** based on established chemical transformations.^{[1][2]}

Protocol: Oxidation of 2-Fluoro-6-methyltoluene

Materials:

- 2-Fluoro-6-methyltoluene (1.0 eq)
- Manganese Dioxide (MnO_2 , activated, ~2.5 eq)
- Sulfuric Acid (60-65% aqueous solution)
- Toluene (as co-solvent)
- Dichloromethane (DCM) for extraction
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Deionized Water

Equipment:

- Three-neck round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Thermometer
- Heating mantle
- Steam distillation apparatus

- Separatory funnel

Procedure:

- Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.
- Charging Flask: To the flask, add 2-fluoro-6-methyltoluene (1.0 eq), toluene (as a co-solvent, approx. 3 volumes relative to the starting material), and the 65% sulfuric acid solution (approx. 7 volumes).
- Reaction Initiation: Begin vigorous stirring and heat the mixture to 40°C using a heating mantle.
- Addition of Oxidant: Slowly add activated manganese dioxide (2.5 eq) in portions over 30-60 minutes. The reaction is exothermic; maintain the temperature at 40-45°C by controlling the rate of addition and using a water bath for cooling if necessary.
- Reaction Monitoring (Self-Validation): The reaction progress can be monitored by the disappearance of the black MnO₂ solid and the formation of a lighter-colored manganese sulfate mixture. A sample can be withdrawn, worked up, and analyzed by GC-MS or TLC to check for the consumption of the starting material. Continue stirring at 40°C for 4-6 hours after the addition is complete, or until monitoring indicates completion.
- Work-up & Isolation: Cool the reaction mixture to room temperature. Arrange the apparatus for steam distillation. Steam distill the mixture to co-distill the unreacted toluene and the product, **2-fluoro-6-methylbenzaldehyde**. Collect the cloudy distillate.
- Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
- Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any traces of benzoic acid) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the DCM and toluene.

- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.

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References

- 1. Sciencemadness Discussion Board - toluene --> benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Toluene to Benzaldehyde with MnO₂ - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. nbino.com [nbino.com]
- 8. ossila.com [ossila.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045663#2-fluoro-6-methylbenzaldehyde-molecular-weight-and-formula]

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